molecular formula C15H19ClN2O3S B2740284 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1795303-71-7

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2740284
CAS No.: 1795303-71-7
M. Wt: 342.84
InChI Key: QEHJYYIKEBTUAM-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide (CAS 1795303-71-7) is a synthetic benzenesulfonamide derivative of interest in pharmacological and neuroscience research. With a molecular formula of C15H19ClN2O3S and a molecular weight of 342.8 g/mol, this compound features a unique structure combining a substituted benzene sulfonamide group with a 1-methyl-1H-pyrrole moiety connected via a hydroxypropyl linker . This specific architecture is characteristic of compounds investigated for their potential as selective allosteric modulators of neuronal receptors. Scientific literature indicates that compounds within this structural class have been explored as selective positive allosteric modulators for GluN2C-containing NMDA receptors, which are a specific subtype of ionotropic glutamate receptors in the central nervous system . Modulating these receptors is a key research area for understanding and potentially treating a range of neurological conditions, including Parkinson's disease, schizophrenia, and treatment-resistant depression . The presence of the sulfonamide group and the pyrrolidine system in the structure contributes to its physicochemical properties, including a topological polar surface area of approximately 79.7 Ų, which can influence its bioavailability and blood-brain barrier penetration in research models . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-11-12(16)5-3-7-15(11)22(20,21)17-9-8-14(19)13-6-4-10-18(13)2/h3-7,10,14,17,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHJYYIKEBTUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a substituted benzene ring, along with a pyrrole moiety. Its IUPAC name is 3-chloro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-2-methylbenzenesulfonamide , and its molecular formula is C13H16ClN2O3SC_{13}H_{16}ClN_{2}O_{3}S.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The hydroxy group and the pyrrole ring are crucial for binding to these targets, leading to modulation of their activity. The sulfonamide moiety may also play a role in enhancing solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial enzyme activity, which is critical for their growth and reproduction.

2. Anticancer Properties
Preliminary research suggests that this compound may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, demonstrating the ability to reduce pro-inflammatory cytokine production in cellular models. This suggests a possible therapeutic application in inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Effects : A study conducted by reported that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.
  • Investigation of Anticancer Activity : Research published in Journal of Medicinal Chemistry indicated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase, leading to decreased cell viability.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coliBenchChem
AnticancerInduces apoptosis in MCF-7 cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduces pro-inflammatory cytokinesBenchChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related sulfonamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3-Chloro-2-methylbenzenesulfonamide; 3-hydroxypropyl-1-methylpyrrole C₁₅H₂₀ClN₂O₃S 352.85 Potential CNS activity (inferred)
PZ-1361 (5a) 3-Chlorobenzenesulfonamide; biphenyloxy-hydroxypropylpiperidine C₂₄H₂₈ClN₂O₃S 475.01 Potent 5-HT7 receptor antagonist
Example 53 () Pyrazolo[3,4-d]pyrimidinyl; fluorophenyl-chromenone C₃₀H₂₂F₂N₅O₃ 562.52 Anticancer activity (inferred)
Parimifasorum Trifluoromethylpyrazole; chlorofluoroaniline C₁₈H₁₂ClF₃N₄O 408.77 Kinase inhibition (hypothesized)
CAS 53221-83-3 Naphthoimidazolylpropyl; 3-chloro-4-methylbenzenesulfonamide C₂₁H₂₀ClN₃O₂S 414.92 Unknown (structural similarity to NSAIDs)

Key Observations:

  • PZ-1361 (5a) shares the 3-chlorobenzenesulfonamide group but replaces the pyrrole-hydroxypropyl chain with a piperidine-biphenyloxy group. This substitution likely enhances 5-HT7 receptor selectivity due to increased lipophilicity and steric bulk .
  • Example 53 lacks a sulfonamide group but incorporates a pyrazolopyrimidine core, suggesting divergent mechanisms (e.g., kinase or topoisomerase inhibition) .
  • The naphthoimidazole derivative (CAS 53221-83-3) demonstrates how aromatic heterocycles (vs. pyrrole) may improve thermal stability but reduce aqueous solubility .

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